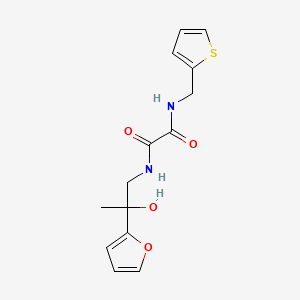

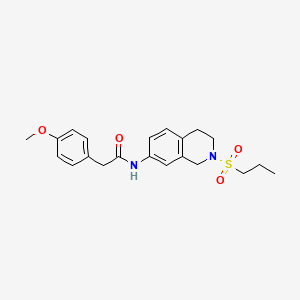

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan and thiophene are both heterocyclic compounds, which are compounds that contain a ring structure containing atoms of at least two different elements . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is also a five-membered ring, but it contains four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

Furan and thiophene derivatives can undergo various chemical reactions . For example, one study reported the cleavage of furan-2-yl and 2-thienyl-methyl silanes by methanolic sodium methoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives can be determined using various analytical techniques . These properties can include molecular mass, density, melting point, and solubility .Wissenschaftliche Forschungsanwendungen

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds have been identified as effective bidentate ligands for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. Their application enables the coupling of a broad range of (hetero)aryl bromides with various amines at low catalyst loadings and relatively low temperatures, offering a pathway to pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).

Goldberg Amidation Catalysis

The compound has also shown effectiveness in catalyzing Goldberg amidation reactions. Utilizing Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system, the amidation of less reactive (hetero)aryl chlorides with primary amides can be accomplished, yielding products in good to excellent yields. This catalytic system extends the scope of Cu-catalyzed amidation to include substrates previously unaddressed efficiently (De, Yin, & Ma, 2017).

Inhibition of NQO2 for Chemotherapy and Malaria Treatment

Compounds analogues to N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), a target for potential use in cancer chemotherapy and malaria treatment. The study investigates structural modifications to improve solubility and decrease basicity while retaining or enhancing inhibitory activity against NQO2, revealing insights into structure-activity relationships (Alnabulsi et al., 2018).

Solar Energy Conversion Efficiency

Phenothiazine derivatives, incorporating furan or thiophene as conjugated linkers, have been synthesized and evaluated in dye-sensitized solar cells. These compounds, particularly those with furan linkers, have demonstrated improvements in solar energy-to-electricity conversion efficiency, highlighting their potential in enhancing the performance of photovoltaic devices (Kim et al., 2011).

Photocatalytic Synthesis of Polyheterocyclic Compounds

A photocatalytic method has been developed for the direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the synthesis of highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, showcasing a green chemistry approach to synthesizing complex organic molecules (Zhang et al., 2017).

Wirkmechanismus

Target of Action

Furan and thiophene derivatives have been known to exhibit a wide range of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Furan and thiophene derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan and thiophene derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Furan and thiophene derivatives have been associated with various biological and pharmacological effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-14(19,11-5-2-6-20-11)9-16-13(18)12(17)15-8-10-4-3-7-21-10/h2-7,19H,8-9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCUTBBRMOQMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2782882.png)

![methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B2782883.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2782887.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)

![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2782899.png)

![Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride](/img/structure/B2782901.png)